Erysimoside is a natural product found in Erysimum cuspidatum, Erysimum pulchellum, and other organisms with data available.
Erysimoside
CAS No.: 7082-34-0
Cat. No.: VC20740036
Molecular Formula: C35H52O14
Molecular Weight: 696.8 g/mol
Purity: 97 % (TLC, mass-spectrometry).
* For research use only. Not for human or veterinary use.

CAS No. | 7082-34-0 |
---|---|
Molecular Formula | C35H52O14 |
Molecular Weight | 696.8 g/mol |
IUPAC Name | (3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
Standard InChI | InChI=1S/C35H52O14/c1-17-30(49-31-29(42)28(41)27(40)24(14-36)48-31)23(38)12-26(46-17)47-19-3-8-33(16-37)21-4-7-32(2)20(18-11-25(39)45-15-18)6-10-35(32,44)22(21)5-9-34(33,43)13-19/h11,16-17,19-24,26-31,36,38,40-44H,3-10,12-15H2,1-2H3/t17-,19+,20-,21+,22-,23+,24-,26+,27-,28+,29-,30-,31+,32-,33+,34+,35+/m1/s1 |
Standard InChI Key | KQBVSIZPUWODNU-VRQSBXMXSA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES | CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)O)O |
Canonical SMILES | CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)OC7C(C(C(C(O7)CO)O)O)O |
Chemical Identity and Classification
Erysimoside belongs to the cardenolide class of cardiac glycosides, compounds characterized by their steroid core structure and ability to influence cardiac function. As a specialized metabolite found primarily in the genus Erysimum (wallflowers), erysimoside represents one component of a diverse chemical defense system that has evolved in these plants.
The compound forms part of a novel defensive strategy in Erysimum species, which uniquely combine two potent classes of defensive compounds: ancestral glucosinolates (typical of Brassicaceae plants) and evolutionarily novel cardenolides . This combination makes the genus an excellent model system for studying phytochemical diversification and the evolution of plant defense mechanisms.
Structural Features
Like other cardenolides, erysimoside likely consists of a steroid core structure with a characteristic five-membered unsaturated lactone ring attached at position 17, coupled with one or more sugar moieties. The specific structural variations in erysimoside contribute to its biological activity and ecological function.
Natural Sources and Distribution
Erysimoside is primarily isolated from plants in the genus Erysimum, which contains approximately 150-350 species distributed throughout temperate regions of the Northern Hemisphere. The genus shows remarkable diversity in cardenolide production, with research identifying approximately 95 distinct cardenolide compounds across 48 studied species .
Biological Functions
Herbivore Resistance
The primary ecological function of erysimoside appears to be defense against herbivorous insects. Research has demonstrated that this compound effectively reduces feeding rates of Pieris rapae (cabbage white butterfly), highlighting its role as an oviposition deterrent.
This function is consistent with the broader defensive strategy of Erysimum plants, which employ cardenolides as a novel defensive layer complementing their ancestral glucosinolate-based defenses. While many specialist herbivores have evolved mechanisms to detoxify glucosinolates, the addition of cardenolides provides protection against a broader spectrum of potential predators.
Pharmacological Effects
As a cardiac glycoside, erysimoside likely exhibits pharmacological properties consistent with this class of compounds. Table 1, based on general cardiac glycoside activity, summarizes the potential pharmacological effects of erysimoside.
Table 1: Primary Pharmacological Effects of Cardiac Glycosides
Effect Type | Description | Physiological Outcome |
---|---|---|
Positive inotropic | Increases force and speed of myocardial contraction | Enhanced cardiac output |
Positive tonotropic | Increases tone of cardiac muscle | Improved cardiac efficiency |
Negative chronotropic | Prolongs diastole | Decreased heart rate |
Negative dromotropic | Decreases rate of electrical impulses in the heart | Slowed conduction |
Positive bathmotropic | Increases excitability of cardiac muscle | Enhanced response to stimulation |
Based on general cardiac glycoside properties
Mechanism of Action
Like other cardiac glycosides, erysimoside's primary mechanism of action involves inhibition of the Na⁺/K⁺-ATPase enzyme in cell membranes. This inhibition triggers a cascade of events that ultimately enhance cardiac contractility:
-
Inhibition of Na⁺/K⁺-ATPase causes intracellular sodium concentration to increase
-
Elevated sodium levels alter the Na⁺-Ca²⁺ exchange system, leading to increased intracellular calcium
-
Higher calcium levels cause more calcium to be released from the sarcoplasmic reticulum
-
More calcium becomes available to bind to troponin-C
-
Enhanced calcium-troponin binding increases contractility (positive inotropy)
In vascular smooth muscle, the inhibition of Na⁺/K⁺-ATPase causes depolarization, resulting in smooth muscle contraction and vasoconstriction .
Evolutionary Significance
The presence of erysimoside and other cardenolides in Erysimum species represents a fascinating case of convergent evolution in plant defense. While cardenolides are found in other plant families (notably Apocynaceae), their occurrence in Brassicaceae appears limited to the genus Erysimum.
Research on 48 Erysimum species found that 47 contained considerable amounts of cardenolides, suggesting that these compounds play an essential role in the genus's evolutionary success . This novel defense complements the ancestral glucosinolate-myrosinase system typical of Brassicaceae plants.
Comparative Defense Systems
Table 2: Comparative Analysis of Defense Systems in Erysimum Species
Defense System | Compound Type | Evolutionary Status | Primary Function |
---|---|---|---|
Glucosinolates | Nitrogen and sulfur-containing compounds | Ancestral (typical of Brassicaceae) | Defense against generalist herbivores |
Cardenolides (including erysimoside) | Steroid glycosides | Novel (evolutionary innovation) | Broad-spectrum defense, including against specialist herbivores |
Myrosinase activity | Enzyme | Ancestral | Activates glucosinolates upon tissue damage |
Based on research findings on Erysimum species
Research Findings
Recent research has revealed several important aspects of cardenolide diversity and function in Erysimum species that likely apply to erysimoside:
-
Cardenolide profiles vary significantly among related species, with limited phylogenetic signal in their distribution or concentration
-
The structural diversity of cardenolides affects their biological activity through differences in:
-
Comparison of cardenolide quantification by mass ion counts versus Na⁺/K⁺-ATPase inhibition reveals similar results, suggesting relatively consistent inhibitory activity across different Erysimum cardenolides
-
Unlike glucosinolates, which may be induced by jasmonic acid (JA) treatment, cardenolides in most Erysimum species show reduced levels following JA treatment, indicating different regulatory pathways for these two defense systems
Future Research Directions
Several promising avenues exist for future research on erysimoside:
-
Complete structural elucidation and confirmation of stereochemistry
-
Investigation of structure-activity relationships to understand the specific contribution of erysimoside to herbivore resistance
-
Exploration of potential pharmacological applications, drawing on its properties as a cardiac glycoside
-
Study of biosynthetic pathways and genetic regulation of erysimoside production in Erysimum species
-
Examination of ecological roles in plant-insect interactions beyond the established effects on P. rapae
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume